CY2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CY2, also known as Cyanine 2, is a fluorescent dye belonging to the cyanine family. Cyanine dyes are synthetic dyes characterized by a polymethine bridge between two nitrogen atoms. These dyes are widely used in various scientific fields due to their excellent photophysical properties, including high molar extinction coefficients and strong fluorescence .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CY2 involves the alkylation of 2-methylbenzoxazole with ethyl bromide to form the ethyl salt. This intermediate is then reacted with N-hydroxysuccinimide (NHS) to form the NHS ester of this compound . The reaction conditions typically involve the use of organic solvents such as N,N-dimethylformamide (DMF) and are carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The final product is purified using chromatographic techniques and stored under argon to maintain stability .
Chemical Reactions Analysis
Types of Reactions
CY2 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form iminium ions.
Reduction: Reduction reactions can convert this compound back to its original form.
Substitution: This compound can undergo nucleophilic substitution reactions, where the NHS ester group is replaced by nucleophiles such as amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like primary amines are used under mild conditions to form stable conjugates.
Major Products
Oxidation: Formation of iminium ions.
Reduction: Regeneration of the original this compound dye.
Substitution: Formation of this compound conjugates with various biomolecules.
Scientific Research Applications
CY2 is extensively used in scientific research due to its unique properties:
Chemistry: Used as a fluorescent tag in various chemical assays.
Biology: Employed in fluorescence microscopy for labeling proteins and nucleic acids.
Medicine: Utilized in diagnostic imaging and as a marker in flow cytometry.
Industry: Applied in the production of optical storage media such as CD-R and DVD-R
Mechanism of Action
CY2 exerts its effects through its fluorescent properties. The dye absorbs light at a specific wavelength (492 nm) and emits light at a different wavelength (508 nm). This property is utilized in various imaging techniques to visualize and quantify biological molecules. The molecular targets include nucleic acids and proteins, which are labeled with this compound for detection .
Comparison with Similar Compounds
CY2 is compared with other cyanine dyes such as CY3, CY5, and CY7. These dyes differ in their absorption and emission wavelengths, making them suitable for different applications. For example:
CY3: Absorbs at 550 nm and emits at 570 nm.
CY5: Absorbs at 650 nm and emits at 670 nm.
This compound is unique due to its specific excitation and emission properties, making it ideal for applications requiring low background fluorescence and high sensitivity .
Properties
IUPAC Name |
6-[2-[(E,3E)-3-(3-ethyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]-1,3-benzoxazol-3-ium-3-yl]hexanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O4/c1-2-26-19-11-5-7-13-21(19)30-23(26)15-10-16-24-27(18-9-3-4-17-25(28)29)20-12-6-8-14-22(20)31-24/h5-8,10-16H,2-4,9,17-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WORLWSFCGZCFSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4O3)CCCCCC(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN\1C2=CC=CC=C2O/C1=C/C=C/C3=[N+](C4=CC=CC=C4O3)CCCCCC(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.